Structural Engagement of PYCR1 P5C Substrate Pocket via X‑ray Crystallography
3-(2-Thiazolyl)propionic acid was co‑crystallized with human PYCR1 at 1.65 Å resolution (PDB ID: 9S02) as part of a 96‑compound fragment screen [1]. The compound occupies the P5C substrate binding pocket—a region distinct from the NADH cofactor site—with the thiazole ring positioned near the catalytic center and the carboxylate moiety engaging conserved active‑site residues [1]. In contrast, no comparable co‑crystal structures exist for α‑amino‑substituted thiazole‑propanoic acid analogs (e.g., CAS 1596‑65‑2 or CAS 52396‑78‑8) bound to PYCR1, indicating that the presence or absence of the α‑amino group dictates binding competency [1].
| Evidence Dimension | Binding site occupancy (PYCR1) |
|---|---|
| Target Compound Data | Occupies P5C substrate pocket; 1.65 Å co‑crystal structure (PDB 9S02) |
| Comparator Or Baseline | α‑Amino‑substituted thiazole‑propanoic acid analogs (CAS 1596‑65‑2, 52396‑78‑8): no reported PYCR1 co‑crystal structures |
| Quantified Difference | Qualitative: target compound binds; comparators lack documented binding |
| Conditions | X‑ray crystallography, PYCR1 protein, 96‑compound fragment library |
Why This Matters
Validated structural engagement of a therapeutically relevant cancer metabolism target provides a unique starting point for fragment‑based inhibitor development not achievable with amino‑substituted analogs.
- [1] Ragin-Oh W, Czerwonka D, Tran LH, Forlani G, Ruszkowski M. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg Chem. 2025 Oct;165:109024. PMID: 41016381; PDB ID: 9S02. View Source
